N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]cyclopentanamine
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Overview
Description
N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]cyclopentanamine is a chemical compound with the molecular formula C11H19N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazole derivatives are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]cyclopentanamine typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with cyclopentylamine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced pyrazole derivatives .
Scientific Research Applications
N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]cyclopentanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-1H-pyrazol-5-amine: A similar compound with a pyrazole ring and an amine group.
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Another pyrazole derivative with different substituents.
Uniqueness
N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]cyclopentanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring with a cyclopentylamine moiety makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H19N3 |
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Molecular Weight |
193.29 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]cyclopentanamine |
InChI |
InChI=1S/C11H19N3/c1-2-14-11(7-8-13-14)9-12-10-5-3-4-6-10/h7-8,10,12H,2-6,9H2,1H3 |
InChI Key |
DBFPRJUCLMUMSH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC2CCCC2 |
Origin of Product |
United States |
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